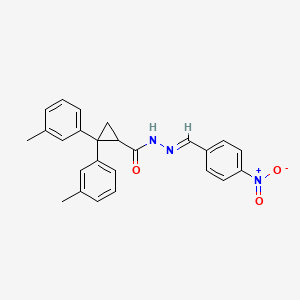
2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide, also known as BNCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide is not fully understood. However, it is believed that 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide exerts its effects through the inhibition of various enzymes and proteins. For example, 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide inhibits the growth of cancer cells, reduces inflammation, and exhibits antibacterial activity. In vivo studies have shown that 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain.
実験室実験の利点と制限
One of the main advantages of 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide is its versatility. It can be easily synthesized and modified to suit various applications. However, one of the limitations of 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide research. One area of interest is the development of 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide-based materials for various applications such as catalysis, gas storage, and drug delivery. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide and its potential applications in medicine and agriculture.
Conclusion:
In conclusion, 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide and to develop new applications for this versatile compound.
合成法
2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide can be synthesized through the reaction of 4-nitrobenzaldehyde and 2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid with a melting point of around 196-198 °C.
科学的研究の応用
2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has been used as a pesticide due to its insecticidal properties. In materials science, 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks.
特性
IUPAC Name |
2,2-bis(3-methylphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17-5-3-7-20(13-17)25(21-8-4-6-18(2)14-21)15-23(25)24(29)27-26-16-19-9-11-22(12-10-19)28(30)31/h3-14,16,23H,15H2,1-2H3,(H,27,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBFAGHAMMEXRZ-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


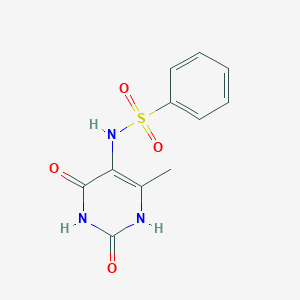
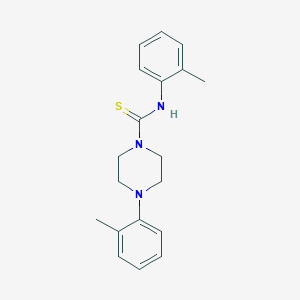
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)

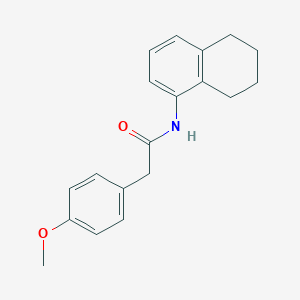
![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)

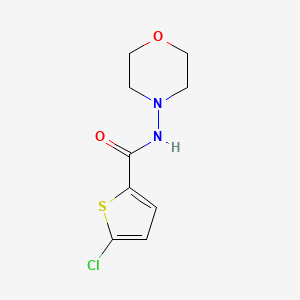
![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)
![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5861425.png)
